molecular formula C19H23NO3 B1139316 Mavoglurant racemate CAS No. 1636881-61-2

Mavoglurant racemate

Katalognummer B1139316
CAS-Nummer: 1636881-61-2
Molekulargewicht: 313.39
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mavoglurant racemate is the racemate form of Mavoglurant, a novel, non-competitive mGlu5 receptor antagonist .


Molecular Structure Analysis

Mavoglurant has a molecular formula of C19H23NO3 and a molecular weight of 313.39 .


Chemical Reactions Analysis

Mavoglurant (racemate) is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The resolution of racemates into their component enantiomers is a process called resolution . Many kinds of chemical and physical reactions, including salt formation, may be used to achieve the diastereomeric intermediates needed for separation .


Physical And Chemical Properties Analysis

Mavoglurant has a molecular formula of C19H23NO3 and a molecular weight of 313.39 . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition

Mavoglurant (AFQ056), a selective metabotropic glutamate receptor subtype-5 antagonist, shows potential in the study of metabolism and disposition. Research reveals that after oral administration in healthy subjects, mavoglurant is absorbed ≥50% of the dose, reaching mean plasma Cmax values of 140 ng/ml. Its elimination occurs predominantly through oxidative metabolism, involving the tolyl-methyl group and the phenyl-ring, producing several metabolites (Walles et al., 2013).

Application in Fragile X Syndrome

Mavoglurant has been evaluated in the treatment of behavioral symptoms in adolescent patients with fragile X syndrome (FXS). However, studies indicate that treatment with mavoglurant did not show greater response compared to placebo in any specific improvement domain, despite changes observed in behavior, mood, engagement, and communication (Bailey et al., 2015).

Use in Parkinson’s Disease

In studies involving Parkinson’s disease patients with levodopa-induced dyskinesia (LID), mavoglurant showed inconsistent results regarding its efficacy. A meta-analysis concluded that mavoglurant is not significantly superior to placebo in improving “off-time,” “on time,” or dyskinesia scales in Parkinson's disease patients (Negida et al., 2021).

Impact on Obsessive-Compulsive Disorder

Research investigating mavoglurant as an augmentation therapy to SSRIs in patients with obsessive–compulsive disorder (OCD) found no significant difference in improvement compared with placebo. The study highlighted the need for further investigation into the use of mGluR5 receptor antagonists for OCD treatment (Rutrick et al., 2017).

Pharmacokinetic Modeling

Mavoglurant's population pharmacokinetics have been studied using a Bayesian approach and physiological modeling, which is useful for predicting drug-drug interaction and the impact of age on its pharmacokinetics. This research aids in understanding the systemic behavior of mavoglurant in different patient populations (Wendling et al., 2015).

Clinical Trials in Fragile X Syndrome

In double-blind, placebo-controlled trials, mavoglurant was tested in adolescents and adults with FXS. These studies did not achieve their primary efficacy endpoint of improvement in behavioral symptoms, challenging the mGluR theory of FXS and highlighting the complexity of translating preclinical results to human treatment (Berry-Kravis et al., 2016).

Brain Receptor Occupancy Studies

Mavoglurant's impact on brain mGlu5 receptors has been examined using positron emission tomography (PET) imaging in healthy volunteers. The study revealed dose- and exposure-dependent displacement of [11C]-ABP688 from mGluR5 receptors, providing insights into mavoglurant’s neurological activity (Streffer et al., 2021).

Drug Development and Characterization

The development and initial pharmacological characterization of mavoglurant as an mGlu5 receptor antagonist highlight its potential clinical applications, including its use in L-dopa induced dyskinesia in Parkinson's disease and Fragile X syndrome (Vranesic et al., 2014).

Neuroimaging Biomarkers

Mavoglurant's effects on functional connectivity in animal models of FXS suggest that it may have targeted, network-specific impacts on brain connectivity. This research contributes to the understanding of mavoglurant’s influence on the neural circuits related to FXS (Zerbi et al., 2019).

Wirkmechanismus

Mavoglurant exerts its effect as an antagonist of the metabotropic glutamate receptor 5 (mGluR 5) .

Eigenschaften

CAS-Nummer

1636881-61-2

Produktname

Mavoglurant racemate

Molekularformel

C19H23NO3

Molekulargewicht

313.39

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.